CD36 Peptide P (139-155), Cys conjugated

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le peptide P de CD36 (139-155), conjugué à la cystéine, est un peptide synthétique dérivé de la protéine CD36, qui est un récepteur impliqué dans divers processus cellulaires, notamment le métabolisme des lipides, l'inflammation et la réponse immunitaire. Ce peptide est conjugué à la cystéine pour améliorer sa stabilité et sa fonctionnalité. Il est principalement utilisé en recherche scientifique pour étudier les interactions et les fonctions du récepteur CD36.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du peptide P de CD36 (139-155), conjugué à la cystéine, implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Couplage : Le prochain acide aminé est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : Le peptide est clivé de la résine et déprotégé.

Purification : Le peptide brut est purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

En milieu industriel, la production du peptide P de CD36 (139-155), conjugué à la cystéine, suit des principes similaires, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont utilisés pour augmenter l'efficacité et la cohérence. Le processus est optimisé pour garantir un rendement et une pureté élevés, et des mesures strictes de contrôle de la qualité sont mises en œuvre pour répondre aux normes de recherche.

Analyse Des Réactions Chimiques

Types de réactions

Le peptide P de CD36 (139-155), conjugué à la cystéine, peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu cystéine peut former des ponts disulfure dans des conditions oxydantes.

Réduction : Les ponts disulfure peuvent être réduits en thiols libres.

Substitution : Le peptide peut participer à des réactions de substitution, en particulier au niveau du résidu cystéine.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Agents alkylants tels que l'iodoacétamide.

Principaux produits formés

Oxydation : Formation de dimères liés par des ponts disulfure ou de structures d'ordre supérieur.

Réduction : Régénération de groupes thiol libres.

Substitution : Résidus cystéine alkylés.

Applications de la recherche scientifique

Le peptide P de CD36 (139-155), conjugué à la cystéine, est largement utilisé en recherche scientifique en raison de sa capacité à moduler l'activité du récepteur CD36. Parmi les principales applications, on peut citer :

Chimie : Étude de la synthèse, de la modification et des interactions peptidiques.

Biologie : Investigation du rôle de CD36 dans le métabolisme des lipides, l'inflammation et la réponse immunitaire.

Médecine : Exploration de cibles thérapeutiques potentielles pour des maladies telles que l'athérosclérose, le diabète et le cancer.

Industrie : Développement d'outils de diagnostic et d'essais pour la recherche liée à CD36.

Mécanisme d'action

Le mécanisme d'action du peptide P de CD36 (139-155), conjugué à la cystéine, implique son interaction avec le récepteur CD36. En se liant à des sites spécifiques sur le récepteur, le peptide peut soit améliorer, soit inhiber l'activité du récepteur. Cette modulation affecte diverses voies cellulaires, notamment l'absorption des lipides, la signalisation inflammatoire et la réponse immunitaire. La conjugaison à la cystéine améliore la stabilité et l'affinité de liaison du peptide, ce qui en fait un outil précieux pour l'étude des fonctions de CD36.

Applications De Recherche Scientifique

CD36 Peptide P (139-155), Cys conjugated is widely used in scientific research due to its ability to modulate the activity of the CD36 receptor. Some key applications include:

Chemistry: Studying peptide synthesis, modification, and interactions.

Biology: Investigating the role of CD36 in lipid metabolism, inflammation, and immune response.

Medicine: Exploring potential therapeutic targets for diseases such as atherosclerosis, diabetes, and cancer.

Industry: Developing diagnostic tools and assays for CD36-related research.

Mécanisme D'action

The mechanism of action of CD36 Peptide P (139-155), Cys conjugated involves its interaction with the CD36 receptor. By binding to specific sites on the receptor, the peptide can either enhance or inhibit the receptor’s activity. This modulation affects various cellular pathways, including lipid uptake, inflammatory signaling, and immune response. The cysteine conjugation enhances the peptide’s stability and binding affinity, making it a valuable tool for studying CD36 functions.

Comparaison Avec Des Composés Similaires

Le peptide P de CD36 (139-155), conjugué à la cystéine, peut être comparé à d'autres peptides dérivés de la protéine CD36 ou d'autres récepteurs impliqués dans des voies similaires. Parmi les composés similaires, on peut citer :

Peptide P de CD36 (139-155) : La version non conjuguée du peptide.

Peptide P de CD36 (1-20) : Un autre fragment de la protéine CD36.

Peptides dérivés de la thrombospondine : Peptides qui interagissent avec CD36 et modulent son activité.

Le caractère unique du peptide P de CD36 (139-155), conjugué à la cystéine, réside dans sa conjugaison à la cystéine, qui améliore sa stabilité et sa fonctionnalité, ce qui en fait un outil plus efficace pour les applications de recherche.

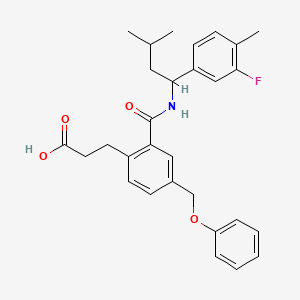

Propriétés

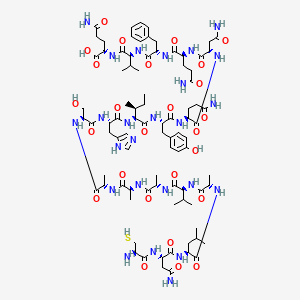

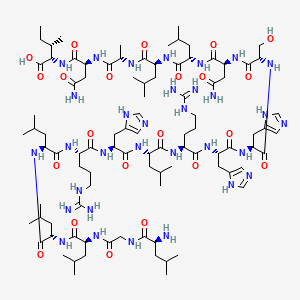

Formule moléculaire |

C87H133N25O26S |

|---|---|

Poids moléculaire |

1977.2 g/mol |

Nom IUPAC |

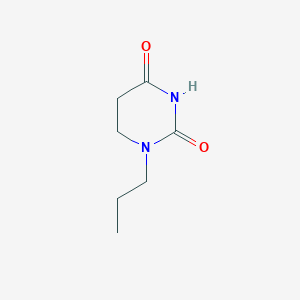

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C87H133N25O26S/c1-13-42(8)69(112-82(132)58(32-49-35-94-38-95-49)106-83(133)61(36-113)109-72(122)45(11)97-70(120)43(9)96-71(121)44(10)99-84(134)67(40(4)5)110-73(123)46(12)98-77(127)55(29-39(2)3)104-80(130)59(33-65(92)118)103-74(124)51(88)37-139)86(136)108-56(31-48-19-21-50(114)22-20-48)78(128)100-53(24-27-63(90)116)76(126)107-60(34-66(93)119)79(129)101-52(23-26-62(89)115)75(125)105-57(30-47-17-15-14-16-18-47)81(131)111-68(41(6)7)85(135)102-54(87(137)138)25-28-64(91)117/h14-22,35,38-46,51-61,67-69,113-114,139H,13,23-34,36-37,88H2,1-12H3,(H2,89,115)(H2,90,116)(H2,91,117)(H2,92,118)(H2,93,119)(H,94,95)(H,96,121)(H,97,120)(H,98,127)(H,99,134)(H,100,128)(H,101,129)(H,102,135)(H,103,124)(H,104,130)(H,105,125)(H,106,133)(H,107,126)(H,108,136)(H,109,122)(H,110,123)(H,111,131)(H,112,132)(H,137,138)/t42-,43-,44-,45-,46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-/m0/s1 |

Clé InChI |

NJZRTDDFCLDHMK-VKXXUPAPSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)

![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)

![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)

![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)

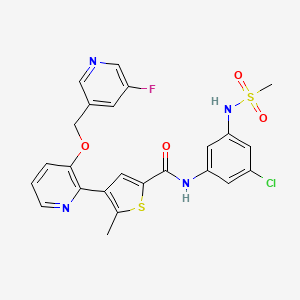

![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)